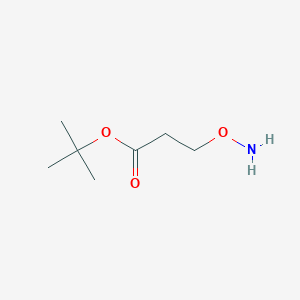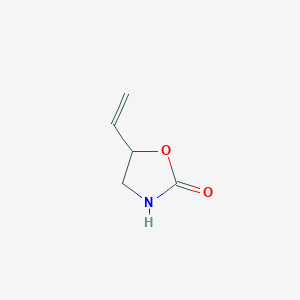![molecular formula C7H13N B13023178 Bicyclo[4.1.0]heptan-1-amine](/img/structure/B13023178.png)
Bicyclo[4.1.0]heptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[410]heptan-1-amine is a bicyclic amine compound characterized by its unique structure, which consists of a seven-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptan-1-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the photochemical synthesis of this compound can be achieved by converting bicyclo[1.1.1]pentan-1-amine substructures using imine photochemistry . Another method involves the transition metal-catalyzed cycloisomerization of 1,6-enynes, typically using platinum (II) or gold (I) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents suitable for the specific reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions may produce alkylated amine derivatives.
Scientific Research Applications
Bicyclo[4.1.0]heptan-1-amine has several scientific research applications:
Biology: The compound’s structural rigidity makes it a valuable scaffold in the design of biologically active molecules.
Industry: The compound is used in the development of new materials and chemical processes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of bicyclo[4.1.0]heptan-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-1-amine: This compound has a similar bicyclic structure but with a different ring fusion pattern.
Bicyclo[1.1.1]pentan-1-amine: Another related compound with a smaller bicyclic structure.
Uniqueness
Bicyclo[4.1.0]heptan-1-amine is unique due to its seven-membered ring fused to a three-membered ring, providing a distinct structural framework that influences its chemical reactivity and potential applications. Its rigidity and ability to undergo various chemical transformations make it a valuable compound in research and industry.
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[4.1.0]heptan-1-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-2-1-3-6(7)5-7/h6H,1-5,8H2 |
InChI Key |
UDJSTQSIBVOCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13023097.png)
![(2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one](/img/structure/B13023104.png)
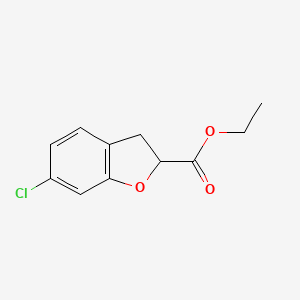
![2h-Thiopyran-4-aceticacid,alpha-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-,1,1-dioxide,(s)](/img/structure/B13023118.png)
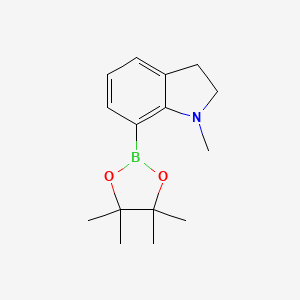
![1,6-Dimethyl-3-(naphthalen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13023121.png)
![Ethyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13023127.png)
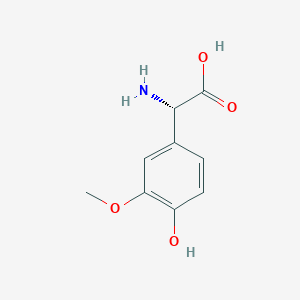
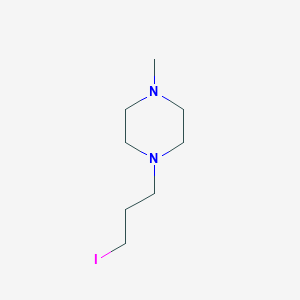
![Tert-butyl 2,8-dioxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13023144.png)
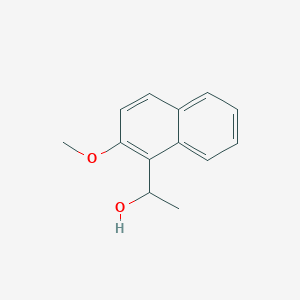
![2-Chlorofuro[2,3-b]pyridine](/img/structure/B13023168.png)
